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Compound of Interest

Compound Name: Itraconazole

Cat. No.: B105839

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the crystallographic analysis of
itraconazole binding to its primary target, the enzyme lanosterol 14a-demethylase (CYP51 or
Ergllp). Understanding the precise binding mode of itraconazole is crucial for the
development of new antifungal agents with improved efficacy and reduced resistance.

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent that functions by inhibiting CYP51,
a key enzyme in the ergosterol biosynthesis pathway in fungi.[1] Ergosterol is an essential
component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading
to fungal cell death. X-ray crystallography provides a high-resolution, three-dimensional view of
the itraconazole-CYP51 complex, revealing the specific molecular interactions that govern
binding. This structural information is invaluable for structure-based drug design, enabling the
rational design of novel antifungals that can overcome existing resistance mechanisms.

Data Presentation: Itraconazole Binding and
Crystallographic Data

The following table summarizes key quantitative data for itraconazole in complex with its
target enzyme, CYP51, from various fungal species. This data is essential for comparative
analysis and for understanding the drug's potency and structural interactions.
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Target
. PDB ID
Organism

. Binding
Resolution (A) o IC50
Affinity (Kd)

Saccharomyces
o 5EQB
cerevisiae

2.19 - -

Saccharomyces
o 4KOF
cerevisiae

1.90 - -

Candida albicans -

- 10 - 26 nM 0.4 - 0.6 UM

Trichophyton
rubrum

- 53 nM 0.26 uM

Note: Data is compiled from multiple sources.[2][3][4][5][6] Kd (dissociation constant) is a

measure of binding affinity, where a lower value indicates tighter binding. IC50 is the

concentration of an inhibitor required to reduce the activity of an enzyme by 50%. PDB ID

refers to the Protein Data Bank entry for the crystal structure.

Signaling Pathway: Ergosterol Biosynthesis

Inhibition

Itraconazole targets the ergosterol biosynthesis pathway, a critical process for fungal cell

membrane integrity. The following diagram illustrates the key steps in this pathway and the

point of inhibition by itraconazole.
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Ergosterol biosynthesis pathway and itraconazole's point of inhibition.

Experimental Workflow: From Gene to Structure
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The following diagram outlines the major steps involved in determining the crystal structure of
the itraconazole-CYP51 complex.
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Experimental workflow for itraconazole-CYP51 crystallography.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are
generalized and may require optimization for specific CYP51 orthologs.

CYP51 Expression and Purification

This protocol describes the expression of recombinant CYP51 in E. coli and its subsequent
purification.

Materials:

e E. coli expression strain (e.g., BL21(DE3))

o Expression vector containing the CYP51 gene with an affinity tag (e.g., His-tag)

e Luria-Bertani (LB) broth and agar

o Ampicillin (or other appropriate antibiotic)

* |Isopropyl B-D-1-thiogalactopyranoside (IPTG)

e Lysis buffer (e.g., 50 mM Tris-HCI pH 8.0, 300 mM NacCl, 10 mM imidazole, 1 mM PMSF)
» Wash buffer (e.g., 50 mM Tris-HCI pH 8.0, 300 mM NacCl, 20 mM imidazole)

e Elution buffer (e.g., 50 mM Tris-HCI pH 8.0, 300 mM NacCl, 250 mM imidazole)

e Size-exclusion chromatography buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
o Ni-NTA affinity resin

e Size-exclusion chromatography column

Protocol:
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o Transformation: Transform the CYP51 expression plasmid into a suitable E. coli expression
strain. Plate the transformed cells on LB agar containing the appropriate antibiotic and
incubate overnight at 37°C.

o Starter Culture: Inoculate a single colony into 50 mL of LB broth with the antibiotic and grow
overnight at 37°C with shaking.

o Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at
37°C with shaking until the OD600 reaches 0.6-0.8.

 Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to
improve protein solubility.

o Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

o Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-
pressure homogenization on ice.

 Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

« Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA
column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute
the His-tagged CYP51 with elution buffer.

o Size-Exclusion Chromatography: Concentrate the eluted protein and load it onto a size-
exclusion chromatography column pre-equilibrated with the appropriate buffer to further
purify the protein and remove aggregates.

o Purity Assessment: Analyze the purified protein by SDS-PAGE to assess its purity. Pool the
fractions containing pure CYP51.

Co-crystallization of Itraconazole-CYP51 Complex

This protocol outlines the co-crystallization of the purified CYP51 protein with itraconazole.

Materials:
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Purified CYP51 protein (5-10 mg/mL)

Itraconazole stock solution (e.g., 10-50 mM in DMSO)

Crystallization screens (commercial or in-house)

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)
Protocol:

o Complex Formation: Prepare the itraconazole-CYP51 complex by adding a 2-5 fold molar
excess of itraconazole to the purified protein solution. Incubate the mixture on ice for at
least 1 hour to allow for complex formation.

o Centrifugation: Centrifuge the complex solution at 14,000 x g for 10 minutes at 4°C to
remove any precipitate.

» Crystallization Screening: Set up crystallization trials using the sitting-drop or hanging-drop
vapor diffusion method. Mix the protein-ligand complex solution with the reservoir solution
from the crystallization screen in a 1:1 ratio.

 Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C)
and monitor for crystal growth over several days to weeks.

o Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions
by varying the precipitant concentration, pH, and additives to obtain larger, diffraction-quality
crystals.

X-ray Diffraction Data Collection and Analysis

This protocol provides a general overview of X-ray diffraction data collection and subsequent
analysis.

Materials:

« Diffraction-quality crystals of the itraconazole-CYP51 complex
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o Cryoprotectant solution (reservoir solution supplemented with 20-30% glycerol or other
cryoprotectant)

e Crystal mounting loops

e Liquid nitrogen

o Synchrotron or in-house X-ray source
Protocol:

o Crystal Harvesting: Carefully harvest a single crystal from the crystallization drop using a
mounting loop.

o Cryo-protection: Briefly soak the crystal in a cryoprotectant solution to prevent ice formation
during flash-cooling.

» Flash-Cooling: Immediately plunge the crystal into liquid nitrogen to flash-cool it.

o Data Collection: Mount the frozen crystal on the goniometer of the X-ray diffractometer.
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.[7]

o Data Processing: Process the raw diffraction data using software such as MOSFLM or XDS
to integrate the reflection intensities and determine the unit cell parameters and space group.

[8]

 Structure Solution: Solve the crystal structure using molecular replacement, using a
previously determined structure of a homologous protein as a search model.

e Model Building and Refinement: Build the atomic model of the itraconazole-CYP51 complex
into the electron density map using software like Coot. Refine the model against the
diffraction data using refinement software such as Phenix or Refmac5 to improve the fit of
the model to the data.

e Binding Site Analysis: Analyze the final refined structure to identify the specific interactions
between itraconazole and the amino acid residues in the CYP51 active site. This includes
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identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Visualization software such as PyMOL or Chimera is used for this analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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